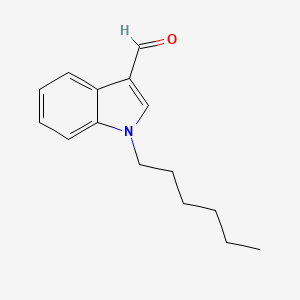

1-hexyl-1H-indole-3-carbaldehyde

Description

Pervasive Role of Indole-3-carbaldehyde Scaffolds in Organic Synthesis and Natural Product Derivation

The indole-3-carbaldehyde framework is a versatile precursor in the synthesis of a multitude of complex molecules and natural product analogues. researchgate.netresearchgate.netekb.eg Its aldehyde functional group is readily amenable to a variety of chemical transformations, including C-C and C-N bond-forming reactions, reductions, and condensations. researchgate.netresearchgate.net This reactivity makes it an ideal starting material for constructing diverse heterocyclic systems. researchgate.netekb.eg

The significance of indole-3-carbaldehyde is underscored by its role as a key intermediate in the synthesis of numerous biologically active compounds. researchgate.netresearchgate.netekb.eg These include natural products with a wide spectrum of pharmacological properties, such as:

Antitumor agents like camalexin (B168466) and coscinamides. researchgate.netekb.eg

Antimicrobial compounds such as the phytoalexins brassinin (B1667508) and cyclobrassinin. researchgate.netekb.eg

Antiviral compounds like chondramide A. researchgate.netekb.eg

Antifungal agents including phytoalexins caulilexins A-C. ekb.eg

Other notable compounds such as the antidepressant α-methyl-tryptamine, the monoamine oxidase inhibitor aplysinopin, and the muscle relaxant α,β-cyclopiazonic acid. ekb.eg

The indole-3-carbaldehyde scaffold is also found in natural sources, having been identified in various plants like tomato and pea seedlings, barley, and cabbage. researchgate.net Its biosynthesis can occur through the biotransformation of indole-3-acetic acid or from the phytoalexin brassinin. ekb.eg

The following table summarizes some of the key natural products derived from or related to the indole-3-carbaldehyde scaffold:

| Natural Product | Biological Activity |

| Camalexin | Antitumor |

| Coscinamides | Antitumor |

| Brassinin | Antimicrobial (Phytoalexin) |

| Cyclobrassinin | Antimicrobial (Phytoalexin) |

| Chondramide A | Antiviral |

| Caulilexins A-C | Antifungal (Phytoalexin) |

| α-Methyl-tryptamine | Antidepressant |

| Aplysinopin | Monoamine Oxidase Inhibitor |

| α,β-Cyclopiazonic acid | Muscle Relaxant |

The Significance of N1-Substituted Indole-3-carbaldehyde Derivatives in Contemporary Chemical Research, with Emphasis on 1-hexyl-1H-indole-3-carbaldehyde

The substitution at the N1 position of the indole (B1671886) ring is a critical strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of indole derivatives. researchgate.neteasychair.org N1-substituted indole-3-carbaldehydes are important intermediates in the synthesis of compounds with potential therapeutic applications. researchgate.netmdpi.com The introduction of substituents on the indole nitrogen can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity. smolecule.com

A simple and efficient method for the N-alkylation of indole-3-carbaldehyde involves using various bases in DMF under conventional or microwave irradiation conditions. researchgate.net This has led to the synthesis of a wide range of N-substituted derivatives for further chemical exploration. researchgate.net For instance, N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated as urease inhibitors. mdpi.com

1-hexyl-1H-indole-3-carbaldehyde is a specific N1-substituted derivative that has garnered attention in chemical research. The presence of the hexyl chain significantly increases the lipophilicity of the molecule compared to the parent indole-3-carbaldehyde. This modification can enhance its interaction with biological membranes and hydrophobic pockets of target proteins.

Below is a data table outlining some of the key chemical properties of 1-hexyl-1H-indole-3-carbaldehyde:

| Property | Value | Source |

| Molecular Formula | C15H19NO | nih.govchemscene.com |

| Molecular Weight | 229.32 g/mol | nih.govchemscene.com |

| IUPAC Name | 1-hexylindole-3-carbaldehyde | nih.gov |

| CAS Number | 183718-76-5 | chemscene.com |

| XLogP3-AA | 3.7 | nih.gov |

The synthesis of 1-hexyl-1H-indole-3-carbaldehyde can be achieved through the N-alkylation of indole-3-carbaldehyde with a suitable hexyl halide. researchgate.netmdpi.com This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields of chemical and biological research. Its unique structural features make it a subject of interest for developing novel compounds with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

1-hexylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-2-3-4-7-10-16-11-13(12-17)14-8-5-6-9-15(14)16/h5-6,8-9,11-12H,2-4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXMGKDLNQYGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Hexyl 1h Indole 3 Carbaldehyde and Its Indole 3 Carbaldehyde Precursors

Biosynthetic Pathways and Mechanistic Insights into Indole-3-carbaldehyde Formation

Indole-3-carbaldehyde (I3A) is a naturally occurring metabolite found across various biological systems, from microbes to plants. Its formation is intrinsically linked to the metabolism of the essential amino acid L-tryptophan.

Tryptophan-Derived Indolic Metabolites in Biological Systems

L-tryptophan serves as the primary precursor for a vast array of bioactive indolic compounds. In the human gastrointestinal tract, commensal bacteria, particularly species from the Lactobacillus genus, metabolize dietary tryptophan into I3A. wikipedia.org This microbial conversion is a key step in the host-microbiome interaction, with I3A acting as a ligand for the aryl hydrocarbon receptor (AhR) in intestinal immune cells, which in turn stimulates the production of interleukin-22 (IL-22). wikipedia.org

In plants, specifically in cruciferous species like Arabidopsis thaliana, tryptophan is converted into a variety of defense-related metabolites. nih.govresearchgate.net This pathway is initiated by the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes CYP79B2 and CYP79B3. nih.gov IAOx is a crucial branching point, leading to the synthesis of the phytoalexin camalexin (B168466) as well as to indole-3-acetonitrile (B3204565) (IAN), a direct precursor to indole-3-carbaldehyde. nih.govresearchgate.net

The biosynthesis of I3A has also been observed in other organisms. For instance, the fungal enzyme brassinin (B1667508) oxidase can convert the phytoalexin brassinin into 1H-indole-3-carboxaldehyde. ekb.eg Furthermore, bacteria like Escherichia coli are capable of transforming L-tryptophan into I3A. ekb.eg

Enzymatic Biotransformations and Oxidative Pathways

The enzymatic conversion of tryptophan derivatives into indole-3-carbaldehyde involves specific oxidative steps. Early studies suggested that I3A could be formed through the oxidative degradation of indole-3-acetic acid (IAA) by crude enzyme preparations from etiolated pea seedlings. ekb.egoup.comnih.govmedchemexpress.comnih.gov

More detailed research in Arabidopsis has elucidated a clearer pathway. After its formation from IAOx, indole-3-acetonitrile (IAN) is converted into I3A. nih.govresearchgate.net The cytochrome P450 enzyme CYP71B6 has been shown to efficiently catalyze the conversion of IAN into both I3A and indole-3-carboxylic acid (ICOOH), releasing cyanide in the process. nih.gov Subsequently, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of I3A to ICOOH. nih.govresearchgate.net

The following table summarizes the key enzymes and precursors in the biosynthesis of Indole-3-carbaldehyde.

| Precursor | Key Enzyme(s) | Biological System | Product |

| Tryptophan | Tryptophanase, Cytochrome P450s | Bacteria, Plants | Indole (B1671886), Indole-3-acetaldoxime |

| Indole-3-acetaldoxime (IAOx) | CYP79B2, CYP79B3 | Plants (Arabidopsis) | Indole-3-acetonitrile (IAN) |

| Indole-3-acetonitrile (IAN) | CYP71B6 | Plants (Arabidopsis) | Indole-3-carbaldehyde (I3A) |

| Indole-3-acetic acid (IAA) | IAA oxidase-peroxidase system | Plants (Pea seedlings) | Indole-3-carbaldehyde (I3A) |

| Brassinin | Brassinin oxidase (BOLm) | Fungi | Indole-3-carbaldehyde (I3A) |

Established Chemical Synthesis of the 1H-Indole-3-carbaldehyde Core

The synthesis of the 1H-indole-3-carbaldehyde scaffold is well-established in organic chemistry, with several reliable methods available for its preparation. The synthesis of 1-hexyl-1H-indole-3-carbaldehyde is then achieved through N-alkylation of this core structure. ekb.egmdpi.compsu.edu This subsequent reaction typically involves treating 1H-indole-3-carbaldehyde with an alkylating agent, such as 1-bromohexane, in the presence of a base like sodium hydride, potassium hydroxide (B78521), or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or ethanol. ekb.egmdpi.compsu.edu

Direct Formylation Techniques: Vilsmeier-Haack and Related Methods

The Vilsmeier-Haack reaction is the most common and efficient method for the direct formylation of indoles at the C3 position. ekb.egorgsyn.org This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ekb.egorgsyn.orggoogle.com The process is known for its simplicity, high yields (often quantitative), and the high purity of the resulting aldehyde. ekb.egorgsyn.org

Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, avoiding the need for stoichiometric amounts of corrosive reagents like POCl₃. orgsyn.orgacs.org These newer methods can employ catalytic systems like P(III)/P(V)=O cycles, making the process milder and more suitable for late-stage formylation of complex molecules. orgsyn.orgacs.org Other related direct formylation techniques include the use of N-methylformanilide with POCl₃, the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base), and the Grignard reaction. ekb.egorgsyn.org

The following table presents a comparison of different Vilsmeier-Haack and related formylation methods for indole.

| Method | Reagents | Typical Yield | Notes |

| Classical Vilsmeier-Haack | Indole, POCl₃, DMF | ~97% | Highly efficient and simple, but uses stoichiometric corrosive reagents. orgsyn.org |

| Catalytic Vilsmeier-Haack | Indole, DMF-d7, P(III)/P(V)=O catalyst | High Yields (>90%) | Milder conditions, allows for isotopic labeling. orgsyn.orgacs.org |

| Ph₃P/ICH₂CH₂I Promoted | Indole, DMF, Ph₃P, ICH₂CH₂I | 44-90% | One-pot protocol under mild conditions. cas.cn |

| Reimer-Tiemann Reaction | Indole, CHCl₃, aq. KOH | Lower Yields | A classic method, though often less efficient than Vilsmeier-Haack. ekb.eg |

Oxidative Transformations for C3-Aldehyde Introduction

Alternative synthetic strategies involve the oxidation of C3-substituted indoles. One such method is the oxidation of skatole (3-methylindole) using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.net

Another approach is the oxidative decarboxylation of indole-3-acetic acid (IAA). ekb.egresearchgate.net This transformation can be achieved using sodium periodate (B1199274) catalyzed by manganese(III)-salophen complexes, yielding the desired aldehyde. ekb.egresearchgate.net The oxidation of gramine (B1672134), another C3-substituted indole, or its methiodide salt, also provides a route to 1H-indole-3-carbaldehyde. ekb.eg The reaction of gramine with formulating species generated from hexamethylenetetramine (HMTA) and ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica (B1680970) gel is one example. ekb.eg

Hydrolytic Routes and Other Preparative Strategies

Hydrolysis of appropriately functionalized precursors offers another avenue for the synthesis of 1H-indole-3-carbaldehyde. For instance, the hydrolysis of 3-(1,3-dithiolan-2-yl)indole, using reagents like boron trifluoride diethyl etherate and mercury(II) oxide, can yield the target aldehyde. ekb.eg

Other preparative methods that have been reported include the Sommelet reaction on gramine and the treatment of (E)-1H-indole-3-carbaldehyde oxime with cupric chloride dihydrate. ekb.eg

N1-Functionalization Strategies for 1-hexyl-1H-indole-3-carbaldehyde Synthesis

The introduction of a hexyl group at the N1 position of indole-3-carbaldehyde is a crucial step in the synthesis of the target molecule. This is typically achieved through N-alkylation, a common and effective method for functionalizing the indole nitrogen. ekb.eg

N-Alkylation Protocols for Introducing the Hexyl Moiety

N-alkylation of indole-3-carbaldehyde is a primary method for synthesizing 1-hexyl-1H-indole-3-carbaldehyde. mdpi.comrsc.org This reaction typically involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a hexyl halide.

A general and efficient method for the N-alkylation of indole-3-carbaldehyde derivatives can be carried out using various bases in a suitable solvent like dimethylformamide (DMF). researchgate.net For instance, the reaction of 1H-indole-3-carbaldehyde with a hexyl halide in a mixture of acetonitrile (B52724) and DMF under reflux conditions can yield 1-hexyl-1H-indole-3-carbaldehyde. mdpi.com Phase transfer catalysts, such as triethylbenzylammonium chloride (TEBAC), in the presence of a base like potassium carbonate in acetonitrile at room temperature, also provide a convenient route for the N-alkylation of indole-3-aldehydes. researchgate.net

Classical conditions for N-alkylation often employ sodium hydride as a strong base in solvents like DMF or tetrahydrofuran (B95107) (THF), which generally results in high yields and selectivity for N-alkylation over C-alkylation. rsc.org

Table 1: N-Alkylation of Indole-3-carbaldehyde

| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |

| Hexyl halide | - | Acetonitrile/DMF | Reflux, 12-16 h | 1-hexyl-1H-indole-3-carbaldehyde | mdpi.com |

| Alkyl halides | K2CO3 | Acetonitrile | Room Temperature | N-substituted indole-3-aldehydes | researchgate.net |

| Alkyl halide | NaH | DMF or THF | - | N-alkylated indoles | rsc.org |

Regioselective N-Acylation and N-Sulfonation Approaches

While the focus is on a hexyl group, understanding N-acylation and N-sulfonation provides a broader context for N1-functionalization. These reactions introduce electron-withdrawing groups to the indole nitrogen, which can be important for subsequent synthetic transformations. ekb.eg

N-Acylation: The selective acylation of indoles at the nitrogen atom is a significant transformation. nih.gov While acylation often occurs at the C3 position due to its higher electron density, specific conditions can favor N-acylation. nih.govbhu.ac.in For example, using thioesters as a stable acyl source provides a mild and chemoselective method for the N-acylation of indoles. nih.gov Another approach involves an electrochemical method where indazoles are reduced to their anions and then reacted with acid anhydrides, a procedure also applicable to indoles. organic-chemistry.org

N-Sulfonation: Sulfonation of the indole nitrogen is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. ekb.eg For instance, the reaction of indole with the pyridine (B92270)–sulfur trioxide complex in hot pyridine leads to sulfonation at the C-3 position, but N-sulfonated products can be obtained under different conditions. bhu.ac.in

Table 2: Regioselective N-Functionalization of Indoles

| Functionalization | Reagent | Key Features | Product Type | Reference |

| N-Acylation | Thioesters | Mild, chemoselective | N-acylindoles | nih.gov |

| N-Acylation | Acid anhydrides | Electrochemical, selective N1-acylation | N-acylindazoles/indoles | organic-chemistry.org |

| N-Sulfonation | Sulfonyl chlorides | Base-mediated | N-sulfonylindoles | ekb.eg |

Catalytic Approaches in Indole-3-carbaldehyde Synthesis and Functionalization

Catalytic methods have revolutionized the synthesis and functionalization of indoles, offering efficient and selective routes to a wide range of derivatives. mdpi.com

Transition Metal-Catalyzed C-H Functionalization at Indole Positions

Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct modification of the indole ring. rsc.orgresearchgate.netrsc.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at various positions of the indole nucleus with high regioselectivity. rsc.orgchim.it

The inherent reactivity of the indole ring typically favors functionalization at the C3 position. chim.it However, by employing directing groups or specific catalytic systems, functionalization can be guided to other positions, including C2, and even the less reactive C4–C7 positions on the benzene (B151609) ring. rsc.orgresearchgate.netchim.it Various transition metals, including palladium, rhodium, and cobalt, have been successfully used to catalyze a range of transformations such as arylation, alkenylation, and acylation of the indole core. mdpi.comrsc.org For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern indole synthesis. researchgate.net

Photoredox Catalysis and Metal-Free Methods in Indole Ring Assembly

In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. nih.govyoutube.comyoutube.comyoutube.com This approach utilizes visible light to initiate single-electron transfer processes, enabling a variety of chemical transformations under mild conditions. nih.govyoutube.com The synergistic combination of photoredox catalysis with nickel catalysis has been shown to be effective for cross-coupling reactions involving sp3-hybridized carbons. nih.gov This strategy can be applied to generate radical species from readily available starting materials, which can then participate in the formation of new bonds. youtube.com

Metal-free synthetic methods are also gaining prominence due to their environmental and economic advantages. mdpi.com For example, a metal-free, one-pot oxidative cross-dehydrogenation coupling reaction has been developed for the formation of C-N and C-C bonds at the C2 and C3 positions of indoles. bohrium.com Furthermore, metal-free protocols for the direct arylation of indoles at the C2 position have been reported, utilizing transient directing groups. bohrium.com

Convergent and Multi-Component Synthetic Strategies for Advanced Indole Structures

Convergent synthesis and multi-component reactions (MCRs) offer efficient and atom-economical pathways to complex indole structures. researchgate.netchemrxiv.orgnih.gov These strategies involve the assembly of multiple starting materials in a single synthetic operation, often leading to a significant increase in molecular complexity in a short number of steps. ekb.egnih.gov

Indole-3-carbaldehyde and its derivatives are valuable precursors in MCRs for the synthesis of a wide variety of biologically active heterocyclic compounds. nih.govekb.egresearchgate.net For example, three-component reactions involving 1H-indole-3-carbaldehyde, an active methylene (B1212753) compound, and another reactant can lead to the formation of complex indole-containing scaffolds. ekb.eg Similarly, one-pot, three-component protocols based on a Fischer indolisation–N-alkylation sequence have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides. rsc.org These methods are often characterized by their operational simplicity and high yields. dergipark.org.tr

Chemical Reactivity and Derivatization of 1 Hexyl 1h Indole 3 Carbaldehyde Analogues

The Role of the Aldehyde Moiety in Carbon-Carbon and Carbon-Nitrogen Bond Formation

The aldehyde functional group in 1-hexyl-1H-indole-3-carbaldehyde and its analogues is a key electrophilic center, making it highly susceptible to nucleophilic attack. This reactivity is central to its role as a precursor in the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net The carbonyl carbon of the aldehyde readily reacts with various nucleophiles, initiating condensation and addition reactions that are fundamental to building molecular complexity. researchgate.netekb.eg

These reactions are pivotal for the synthesis of diverse heterocyclic and acyclic structures. The carbonyl group's ability to undergo C-C and C-N coupling reactions makes indole-3-carbaldehyde derivatives important starting materials for numerous biologically active compounds. researchgate.net For instance, Knoevenagel condensation with active methylene (B1212753) compounds leads to the formation of new C-C bonds, while reactions with amines, hydrazines, and other nitrogen-based nucleophiles efficiently generate new C-N bonds, forming the basis for Schiff bases and related derivatives. researchgate.net

Schiff Base Condensations and Imino Formation

One of the most prominent reactions of 1-hexyl-1H-indole-3-carbaldehyde is its condensation with primary amines to form imines, commonly known as Schiff bases. researchgate.netekb.eg This reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration, to yield a C=N double bond. nih.gov These reactions are often catalyzed by acids. ekb.eg The resulting Schiff bases are themselves valuable intermediates for the synthesis of more complex molecules and have been studied for their own biological activities. nih.govresearchgate.net

The reaction of 1-hexyl-1H-indole-3-carbaldehyde analogues with semicarbazide (B1199961) or thiosemicarbazide (B42300) provides a direct route to semicarbazone and thiosemicarbazone derivatives, respectively. ekb.egcore.ac.uk These reactions are a specific type of Schiff base formation where the nucleophile is semicarbazide hydrochloride or thiosemicarbazide. ekb.egnih.gov The resulting compounds are characterized by the R-CH=N-NH-C(=O)NH₂ (semicarbazone) or R-CH=N-NH-C(=S)NH₂ (thiosemicarbazone) functional group.

The synthesis is typically achieved by refluxing the indole (B1671886) aldehyde with the corresponding (thio)semicarbazide in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. ajchem-b.comaku.edu.tr Microwave-assisted synthesis has also been employed to produce these derivatives in shorter reaction times and with higher yields compared to conventional heating methods. mdpi.com

Table 1: Examples of Synthesized Thiosemicarbazone Derivatives from Indole-3-Carbaldehyde Analogues

| Starting Aldehyde | Reagent | Product | Synthesis Method | Reference |

|---|---|---|---|---|

| Indole-3-carbaldehyde | 4-Hexyl-thiosemicarbazide | Indole-3-carboxaldehyde-4-hexyl-thiosemicarbazone | Microwave Irradiation | mdpi.com |

| Indole-3-carbaldehyde | Thiosemicarbazide | Indole-3-carboxaldehyde thiosemicarbazone | Acetic acid in ethanol | aku.edu.tr |

| Indole-3-carbaldehyde | 4-Ethylthiosemicarbazide | (E)-2-(1H-indol-3-ylmethylene)-N-ethylhydrazine-1-carbothioamide | Acetic acid in ethanol | aku.edu.tr |

Analogous to the formation of semicarbazones, 1-hexyl-1H-indole-3-carbaldehyde can be converted to oximes and hydrazones. Oximes are prepared through condensation with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. ekb.egresearchgate.netmdpi.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the aldehyde carbon, followed by elimination of a water molecule. nih.gov

Hydrazones are similarly formed by reacting the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). ekb.eg These reactions are a cornerstone of bioconjugation chemistry and are used to link molecules together under physiological conditions. nih.gov

Table 2: Synthesis of Oxime and Hydrazone Derivatives from Indole-3-Carbaldehyde

| Starting Aldehyde | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 1H-indole-3-carbaldehyde | Hydroxylamine hydrochloride | (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine (Oxime) | aq. NaOH, 95% EtOH, 0-27 °C | mdpi.com |

| 1H-indole-3-carbaldehyde | Hydrazine hydrate | Indole-3-carbaldehyde hydrazone | Not specified | ekb.eg |

| N-Methyl-indole-3-carbaldehyde | Hydroxylamine hydrochloride | N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | NaOH, 95% EtOH, H₂O, 0-27 °C | researchgate.net |

Multicomponent Reaction (MCR) Chemistry Utilizing 1-hexyl-1H-indole-3-carbaldehyde as a Scaffold

1-hexyl-1H-indole-3-carbaldehyde and its analogues are highly valuable building blocks in multicomponent reactions (MCRs). nih.gov MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the structural features of each starting material. ekb.eg This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of complex molecular scaffolds from simple precursors. nih.gov The indole aldehyde serves as a key electrophilic component in these reactions, enabling the construction of a wide variety of pharmaceutically relevant heterocyclic systems. nih.govekb.eg

The use of indole-3-carbaldehyde derivatives in MCRs has led to the efficient synthesis of a plethora of fused and non-fused heterocyclic compounds. nih.gov For example, three-component reactions involving 1H-indole-3-carbaldehyde, an active methylene compound (like malononitrile), and a third component can yield diverse structures. ekb.eg

Pyrano[2,3-d]pyrimidines: These can be synthesized via a one-pot reaction of an indole aldehyde, barbituric or thiobarbituric acid, and malononitrile. ekb.eg

Imidazoles: Tetra-substituted imidazoles have been prepared through a four-component condensation of 2-arylindole-3-carbaldehydes, substituted anilines, benzil, and ammonium (B1175870) acetate. nih.gov

Triazoles: While direct synthesis of the triazole ring might involve other precursors, indole-3-carbaldehyde can be condensed with triazole-containing amines to form Schiff bases, incorporating the triazole moiety into the final structure. ekb.eg

These MCR strategies highlight the utility of the indole aldehyde scaffold in combinatorial chemistry for creating libraries of novel heterocyclic compounds. nih.gov

Beyond the more common condensation reactions, the aldehyde functionality of 1-hexyl-1H-indole-3-carbaldehyde allows it to participate in more complex transformations like Mannich-type and cycloaddition reactions.

Mannich-Type Reactions: The Mannich reaction is a three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen (enolate precursor). While classic Mannich reactions are well-established, vinylogous and reductive nitro-Mannich reactions represent more advanced applications. nih.govucl.ac.uk Imines generated in situ from indole-3-aldehydes can react with nucleophiles like succinaldehyde (B1195056) in a Mannich-type process to form substituted pyrrole-3-carbaldehydes. rsc.org Copper-catalyzed A³ coupling (Aldehyde-Alkyne-Amine) is another powerful Mannich-type reaction for producing propargylamines. researchgate.net

Cycloaddition Reactions: The indole nucleus itself can participate in cycloaddition reactions. rsc.org More specifically, derivatives formed from the aldehyde, such as acrylonitriles (via Knoevenagel condensation), can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. For example, the reaction of an azomethine ylide with a 2-(1H-indole-3-carbonyl)acrylonitrile derivative leads to the formation of spirooxindole-pyrrolidine systems. nih.gov

These advanced reactions further underscore the versatility of 1-hexyl-1H-indole-3-carbaldehyde as a scaffold for constructing intricate molecular architectures.

Deformylation Reactions and Indole Ring Transformations

The removal of the C3-formyl group, known as deformylation, and transformations that alter the core indole structure are key strategies in the synthesis of diverse indole derivatives.

Deformylation Reactions: The deformylation of indole-3-carbaldehydes is a notable reaction, often occurring under specific catalytic or harsh conditions. This process can be an intended synthetic step to yield an unsubstituted C3 position or an unexpected side reaction. For instance, the reaction of 1H-indole-3-carboxaldehyde with anthranilamide in the presence of a solid acid heterogeneous catalyst can lead to the deformylated indole product. ekb.eg This transformation is believed to proceed through a quinazolinone intermediate which then undergoes acid-catalyzed cleavage. ekb.eg Similarly, attempts to react 1H-indole-3-carboxaldehyde with salicylic (B10762653) amide resulted predominantly in the deformylation product rather than the expected cyclocondensation product. nih.gov

In some cases, deformylation occurs during other transformations. The hydrolysis of certain hemiaminals under either basic (LiOH) or acidic conditions has been shown to cause rapid deformylation, reverting to the N-substituted indole. jst.go.jp The choice of reagents can be critical to either promote or prevent this reaction. The use of sodium metabisulfite (B1197395) (Na₂S₂O₅) in N,N-dimethylacetamide (DMAC) has been shown to facilitate cyclocondensation reactions while avoiding the deformylation side reaction that occurs with other catalysts like p-toluenesulfonic acid. nih.gov

Table 1: Selected Deformylation Conditions for Indole-3-carbaldehydes

| Substrate | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| 1H-Indole-3-carboxaldehyde | Anthranilamide, solid acid heterogeneous catalyst | Deformylation to indole via quinazolinone intermediate | ekb.eg |

| 1H-Indole-3-carboxaldehyde | Salicylic amide | Predominant deformylation | nih.gov |

| Hemiaminal of an indole derivative | LiOH or acid-catalyzed hydrolysis | Rapid deformylation | jst.go.jp |

| 1H-Indole-3-carboxaldehyde | p-TSA, acetonitrile (B52724), reflux | Formation of indole and unsubstituted quinazolinone alongside desired product | nih.gov |

Indole Ring Transformations: Beyond the removal of the formyl group, the indole-3-carbaldehyde scaffold can undergo reactions that construct new ring systems. A notable example is the copper-catalyzed [3+2] cycloaddition. When 1-(2-oxo-2-phenylethyl)-1H-indole-3-carbaldehyde reacts with aryl alkenes like styrene, it initiates a radical cascade cyclization to form complex pyrrolo[1,2-a]indole scaffolds. acs.org This transformation highlights the ability of the N-substituted indole-3-aldehyde to act as a linchpin in building polycyclic heterocyclic systems. acs.org

Functionalization of the Indole Core beyond C3 (e.g., C2, C4)

While the C3 position of indoles is highly reactive, significant research has focused on developing methodologies to functionalize other positions of the indole core, particularly the C2 and C4 positions. For N-hexyl-1H-indole-3-carbaldehyde analogues, the C3-formyl group can act as a directing group to facilitate these less common transformations.

C4-Position Functionalization: The C4 position of the indole ring is a challenging yet synthetically valuable site for modification. Transition-metal catalysis has emerged as a powerful tool for achieving regioselective C4-functionalization.

Palladium(II)-catalyzed C-H arylation has been successfully applied to 1H-indole-3-carbaldehydes. nih.govacs.org The formyl group at C3 acts as an effective directing group, guiding the arylation to the C4 position with high selectivity over the more electronically favored C2 position. nih.govacs.org Importantly, the presence of an N-alkyl group, such as a hexyl substituent, is well-tolerated and does not impede the C4-arylation process. nih.govacs.org This methodology works with a variety of aryl iodides bearing both electron-donating and electron-withdrawing groups. acs.org To enhance this transformation, glycine (B1666218) can be employed as an inexpensive, transient directing group in conjunction with a palladium catalyst to achieve C4-arylation. researchgate.net

Ruthenium(II)-catalyzed reactions have also been developed for functionalizing the indole benzene (B151609) ring. A novel protocol allows for the direct diamidation of 3-carbonylindoles at both the C4 and C5 positions using dioxazolones as the amidating agent. semanticscholar.org This reaction demonstrates good substrate scope, with N-alkyl substituted indole-3-carboxaldehydes, including those with n-propyl and n-pentyl chains, providing the corresponding diamidated products in good yields. semanticscholar.org

These advanced catalytic methods have expanded the toolkit for creating C4-functionalized indoles, which are important scaffolds in medicinal chemistry. acs.org

Table 2: Examples of C4-Functionalization of Indole-3-carbaldehyde Analogues

| Reaction Type | Catalyst System | Directing Group | Substrate Example | Result | Reference |

|---|---|---|---|---|---|

| C-H Arylation | Pd(II) catalyst | C3-Formyl | 1H-Indole-3-carbaldehyde | C4-Arylated indole | nih.govacs.org |

| C-H Arylation | Pd(OAc)₂, AgTFA | C3-Formyl + Glycine (transient) | 3-Formylindoles | C4-Arylated indole | researchgate.net |

| C-H Diamidation | Ru(II) catalyst | C3-Formyl | N-Pentyl-indole-3-carboxaldehyde | C4,C5-Diamidated indole | semanticscholar.org |

C2-Position Functionalization: The C2 position is another key site for indole derivatization. While direct electrophilic substitution at C2 is less common than at C3, specific strategies can achieve this outcome. For instance, modifying the C3 directing group can switch the site of reactivity. The Pd(II)-catalyzed reaction of indole-3-carboxylic acid or its methyl ester with aryl iodides results in decarboxylation followed by selective C2-arylation. nih.govacs.org

Furthermore, direct C2-functionalization of indoles can be achieved by generating an iminium species from the indole and a sulfonium (B1226848) reagent, which proceeds under mild conditions. researchgate.net In a related strategy, 1-methoxyindole-3-carbaldehyde (B1618907) has been shown to be a versatile electrophile that reacts regioselectively with various nucleophiles at the C2 position, providing a route to 2,3,6-trisubstituted indoles. researchgate.net Rhodium(III)-catalyzed systems have also been employed for the C2-acylation of certain N-protected indoles with aldehydes. nih.gov These methods provide valuable pathways for synthesizing C2-substituted indoles, which are prevalent motifs in natural products and pharmaceuticals. researchgate.net

Computational and Theoretical Investigations of 1 Hexyl 1h Indole 3 Carbaldehyde and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Geometric Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the geometric and electronic structures of molecules. bohrium.com Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. bohrium.comresearchgate.net For indole (B1671886) derivatives, DFT methods like B3LYP are frequently used to optimize molecular geometries and predict various properties. bohrium.comscience.gov These calculations confirm that the indole core is largely planar, with the benzene (B151609) and pyrrole (B145914) rings having a very small dihedral angle between them. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic properties and reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. science.govscience.gov A smaller gap suggests higher reactivity. science.gov

For indole-3-carbaldehyde analogues, the HOMO is typically delocalized across the entire indole ring system, while the LUMO is often concentrated on the core acceptor unit, which includes the carbaldehyde group. acs.org This distribution dictates the molecule's behavior in charge transfer processes. The HOMO-LUMO energy gap and related electronic properties for several indole-3-carbaldehyde analogues, calculated using DFT, provide insight into the expected properties of the 1-hexyl derivative. bohrium.com

Table 1: Calculated Electronic Properties of Indole-3-Carbaldehyde Analogues

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-indole-3-carboxaldehyde | DFT/B3LYP | - | - | - | bohrium.com |

| (E)-N′-(1H-indol-3-yl)methyleneisonicotinohydrazide | B3LYP/6-311++G(d,p) | - | - | - | openaccesspub.org |

| IN-BT2T-IN' (Indole-based D-A-D molecule) | DFT (B3LYP/6-31G*) | -4.83 | -2.86 | 1.97 | acs.org |

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom within the molecule. researchgate.net This information helps identify electrophilic and nucleophilic sites, further explaining the molecule's reactivity.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By using DFT methods, the harmonic vibrational frequencies of a molecule can be calculated. openaccesspub.org These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental spectra. openaccesspub.orgsemanticscholar.org This correlation allows for precise assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds. openaccesspub.org For instance, studies on indole derivatives have successfully assigned the N-H and C=O stretching vibrations, which are characteristic of these molecules. bohrium.commdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. science.gov It maps regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In indole-3-carbaldehyde derivatives, the MEP typically shows a negative potential (red/yellow) around the carbonyl oxygen atom, indicating its nucleophilic character, while the region around the indole N-H can show positive potential (blue), indicating its electrophilic or hydrogen-bond-donating capability. bohrium.com

Global and local reactivity descriptors, derived from conceptual DFT, are used to predict the chemical reactivity of different sites within a molecule. bohrium.com Global descriptors include chemical potential, hardness, and electrophilicity. Local reactivity is often analyzed using Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. bohrium.com This analysis helps to pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attacks, providing a more nuanced understanding of reactivity than MEP maps alone.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Stability

Molecular modeling and dynamics simulations are powerful tools for studying the conformational landscape and stability of flexible molecules like 1-hexyl-1H-indole-3-carbaldehyde. acs.org The presence of the hexyl chain introduces several rotatable bonds, leading to a large number of possible conformations. chemscene.com

Conformational analysis, often initiated with a potential energy surface (PES) scan, helps to identify the most stable, low-energy conformers of the molecule. researchgate.net Molecular dynamics (MD) simulations can then be used to study the time-dependent behavior of the molecule, providing insights into the stability of different conformations and the energy barriers for interconversion between them. acs.orgmdpi.com These simulations confirm the stability of the most favorable structures and how they might interact with other molecules or surfaces. acs.org For the 1-hexyl derivative, these studies would focus on the orientation and flexibility of the alkyl chain relative to the rigid indole core.

Theoretical Mechanistic Studies of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. researchgate.net Theoretical studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures and their associated energy barriers. researchgate.netnih.gov

For reactions involving indole-3-carbaldehyde derivatives, such as condensations, cycloadditions, or C-H functionalization, DFT calculations can be used to compare different possible pathways and determine the most likely mechanism. researchgate.netekb.egacs.org For example, a study on the reaction of N-propargylated indole-carbaldehyde with various amines used computational methods to show how the steric bulk of the amine dictates the reaction pathway, leading to different products. researchgate.net These theoretical investigations provide a level of detail that is often inaccessible through experimental methods alone, offering a deep understanding of the factors that control chemical reactivity and selectivity. nih.gov

In Silico Screening and Ligand-Receptor Interaction Prediction (methodology focus)

Computational methods provide powerful tools for the high-throughput screening of virtual compound libraries and for predicting the interactions between a ligand, such as 1-hexyl-1H-indole-3-carbaldehyde, and its potential biological targets. These in silico techniques are crucial for rational drug design, allowing for the prioritization of compounds for synthesis and biological testing. The methodologies focus on identifying and characterizing potential binding affinities and modes of interaction at a molecular level.

The typical workflow for in silico screening and ligand-receptor interaction prediction involves several key stages: preparation of the ligand and receptor structures, molecular docking to predict the binding conformation and affinity, and post-docking analysis which can include more advanced computational methods like molecular dynamics simulations. mdpi.com

Ligand and Receptor Preparation

Before computational analysis, the three-dimensional (3D) structures of the ligands (e.g., 1-hexyl-1H-indole-3-carbaldehyde and its analogues) and the target receptor must be prepared. Ligand structures are typically drawn using chemical drawing software, such as ChemSketch, and then converted into 3D formats. derpharmachemica.comresearchgate.net An essential step in this preparation is energy minimization, which is performed using computational chemistry software packages like USCF Chimera, to obtain a stable, low-energy conformation of the molecule. derpharmachemica.comresearchgate.net

For the receptor, the 3D crystal structure is often retrieved from a public repository like the Protein Data Bank (PDB). derpharmachemica.com Preparation of the protein molecule involves several cleanup steps: removal of any co-crystallized ligands and water molecules, addition of hydrogen atoms, and energy minimization of the structure to relax any steric clashes. derpharmachemica.com This ensures the receptor structure is suitable for subsequent docking calculations.

Molecular Docking Methodologies

Molecular docking is a central technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ajchem-a.com The process involves sampling a large number of possible conformations of the ligand within the active site of the receptor and scoring them based on a defined scoring function, which estimates the binding affinity.

Various software programs are employed for docking studies of indole derivatives. AutoDock, often utilizing the Lamarckian Genetic Algorithm, is a widely used tool for its balance of speed and accuracy. derpharmachemica.comresearchgate.net For instance, in a study on 2-phenylindole (B188600) derivatives as potential inhibitors of Hepatitis C NS5B polymerase, AutoDock 4.2 was used. derpharmachemica.com The validity of the docking protocol was confirmed by redocking the co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) was within an acceptable range (typically <2 Å), which indicates the software can reliably reproduce the experimental binding mode. researchgate.net Another powerful tool is Schrödinger–Glide, which was used to study the interaction of 3-ethyl-1H-indole derivatives with the COX-2 enzyme. ajchem-a.com

The output of a docking simulation provides critical data, including the binding energy (or docking score), which is a theoretical estimation of the ligand's affinity for the receptor. Lower binding energy values typically indicate a more favorable interaction. Furthermore, docking results reveal the specific amino acid residues within the receptor's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.

Research Findings from Docking Studies of Indole Analogues

Several computational studies have investigated the ligand-receptor interactions of indole-3-carbaldehyde analogues with various protein targets. These studies highlight how structural modifications to the indole scaffold influence binding affinity and interaction patterns.

| Compound/Analogue | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| (Z)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine | Helicobacter pylori Urease | N/A | -6.4 | Ni(II) ions, HIS 323, HIS 222, LYS 169 | mdpi.com |

| 3-ethyl-1H-indole derivative (IIb) | COX-2 | Schrödinger–Glide | -11.35 | ALA527, ARG120, TYR355, LYS360 | ajchem-a.com |

| 5-butyl-2-(4-ethylphenyl)-1H-indole-3-carbaldehyde | NS5B Polymerase | AutoDock 4.2 | -9.01 | N/A | researchgate.net |

| 5-hexyl-2-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde | NS5B Polymerase | AutoDock 4.2 | -8.54 | N/A | researchgate.net |

| Spiro-Indole-Coumarin Hybrid | DNA G-quadruplex | N/A | High | N/A | researchgate.net |

Advanced Computational Investigations

To refine the predictions from molecular docking, other computational methods are often employed.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of the ligands. mdpi.com By calculating the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), researchers can assess a molecule's chemical stability and reactivity. mdpi.com These quantum mechanical parameters provide deeper insights that complement the classical force-field-based calculations of molecular docking. mdpi.com For example, DFT studies at the B3LYP/6-311G++(d,p) level have been applied to analyze newly synthesized indole hybrids. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to evaluate the conformational stability of the ligand-receptor complex over time. mdpi.com By simulating the movements of atoms in the complex, MD can confirm whether the binding pose predicted by docking is stable in a dynamic, more realistic environment. These simulations have been conducted for up to 100 nanoseconds to assess the stability of potential inhibitors complexed with their target. mdpi.com

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.comresearchgate.net Web-based tools like SwissADME can evaluate parameters such as drug-likeness and oral bioavailability based on molecular properties, helping to screen out compounds with unfavorable pharmacokinetic profiles early in the discovery process. mdpi.comresearchgate.net

Through this multi-faceted computational approach, researchers can systematically screen and analyze compounds like 1-hexyl-1H-indole-3-carbaldehyde and its analogues, predicting their potential as ligands for various biological receptors and guiding further experimental work.

Structure Property and Structure Reactivity Relationships in 1 Hexyl 1h Indole 3 Carbaldehyde Derivatives

Correlating N1-Substituent Effects on Molecular Conformation and Isomerism

The N-alkylation of indoles can influence the planarity of the heterocyclic system. While the indole (B1671886) ring itself is largely planar, the attachment of a bulky or flexible group at the nitrogen atom can lead to slight deviations. More significantly, the hexyl chain can adopt numerous conformations due to rotation around its single bonds. mdpi.com This flexibility can influence the orientation of the C3-carbaldehyde group relative to the indole ring. The most stable conformations will seek to minimize steric strain, such as the A1,3 strain that can occur between substituents on adjacent sp2-hybridized atoms. imperial.ac.uklibretexts.org

For N-alkylated benzanilides, which share some structural similarities, it is established that they preferentially adopt a "folded" conformation where aryl rings are cis to each other. nih.gov While not a direct analogue, this highlights how N-alkylation can enforce specific spatial arrangements. In the case of 1-hexyl-1H-indole-3-carbaldehyde, the hexyl chain will likely position itself to avoid steric clashes with the C7-hydrogen and the C2-hydrogen of the indole ring. The conformational state of the hexyl group can, in turn, create a specific local solvent environment around the molecule, potentially influencing its solubility and interactions with other reactants.

Isomerism in this context primarily relates to rotational isomers, or rotamers, arising from the rotation around the C3-C(aldehyde) bond and the N1-C(hexyl) bond. The barrier to rotation around the C3-C(aldehyde) bond determines whether the aldehyde's oxygen atom is oriented towards the C2 or N1 position of the indole ring. The presence of the N1-hexyl group can influence the energetic preference for one rotamer over the other through steric interactions.

Influence of Alkyl Chain Length on Spectroscopic Signatures and Reaction Outcomes

The length of the N1-alkyl chain is a key determinant of the spectroscopic and reactive properties of indole-3-carbaldehyde derivatives. As the chain length increases, systematic changes can be observed in their spectroscopic data, which reflect alterations in the electronic environment and intermolecular interactions.

In nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of the indole ring protons are sensitive to the nature of the N1-substituent. For instance, comparing the ¹H NMR data of 1-methyl-1H-indole-3-carbaldehyde with the unsubstituted compound reveals distinct shifts. rsc.orgnih.gov Extending the alkyl chain to a hexyl group would further modify these shifts, although the primary electronic effect is established by the initial N-alkylation. The signals for the hexyl chain itself will appear in the aliphatic region of the spectrum. nih.gov

Infrared (IR) spectroscopy also provides insights. The stretching frequency of the carbonyl group (C=O) of the aldehyde is a sensitive probe of its electronic environment. Changes in the N1-alkyl chain length can subtly influence this frequency. For related compounds, it has been noted that there is no significant shift in the carbonyl vibration when changing from a solid to a liquid state, but conformational equilibria can be observed. mdpi.com

The length of the alkyl chain can also impact reaction outcomes. In studies on conjugated materials for photovoltaics, increasing alkyl chain length has been shown to enhance intermolecular interactions, which could similarly affect the reactivity of indole derivatives in the solid state or in concentrated solutions. mdpi.com In a study involving the synthesis of indole derivatives, an octylamine (B49996) chain was used in a reductive amination reaction with a substituted indole-3-carboxaldehyde, indicating that longer alkyl chains are well-tolerated in such transformations and can influence product yield and purity. acs.org

| Compound | N1-Substituent | C3-CHO ¹H NMR (δ, ppm) | C2-H ¹H NMR (δ, ppm) | Yield in a Specific Reaction (%) | Reference |

| 1H-Indole-3-carbaldehyde | -H | 9.93 | 8.29 | 87 (C4-Arylation) | rsc.orgnih.gov |

| 1-Methyl-1H-indole-3-carbaldehyde | -CH₃ | 9.98 | 7.66 | Not directly compared | rsc.orgnih.gov |

| 1-Hexyl-1H-indole-3-carbaldehyde | -C₆H₁₃ | Not specified | Not specified | Not specified | nih.gov |

Steric and Electronic Effects on Regioselectivity and Yields in Functionalization Reactions

Functionalization reactions of 1-hexyl-1H-indole-3-carbaldehyde are governed by the combined steric and electronic effects of its constituent groups. The N1-hexyl group and the C3-carbaldehyde group exert significant influence on where new chemical bonds form (regioselectivity) and the efficiency of these reactions (yields).

Electronic Effects:

The nitrogen atom of the indole ring possesses a lone pair of electrons. The N1-hexyl group, being an alkyl group, is electron-donating through an inductive effect. This increases the electron density of the indole ring system, making it more nucleophilic and thus more reactive towards electrophilic substitution compared to the unsubstituted indole.

Conversely, the C3-carbaldehyde group is strongly electron-withdrawing. This effect deactivates the indole ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. The C3 position is already substituted. The aldehyde group itself is a site for nucleophilic attack. ekb.egekb.eg

Steric Effects:

The hexyl group at the N1 position introduces significant steric bulk. This bulk can hinder the approach of reagents to the adjacent C2 and C7 positions, potentially directing reactions to other sites.

The carbaldehyde at C3 also presents a steric barrier, primarily affecting reactivity at the C2 and C4 positions.

These competing effects dictate the outcomes of functionalization reactions. For example, in palladium-catalyzed C-H arylation reactions of 1H-indole-3-carbaldehyde, the formyl group at C3 acts as a directing group, leading to functionalization at the C4 position. nih.govacs.org However, the reaction was found to be highly sensitive to steric hindrance; 5-substituted indoles did not yield the desired arylation products, suggesting that substitution on the benzene (B151609) portion of the indole can inhibit the reaction. acs.org While not tested with a 1-hexyl group, the steric bulk of the N-substituent could similarly influence the yield and regioselectivity of such directed C-H functionalizations.

In condensation reactions, the C3-carbaldehyde readily reacts with various nucleophiles like amines and active methylene (B1212753) compounds. ekb.eg The N1-hexyl group in these cases primarily serves to enhance solubility in organic solvents and does not typically interfere with the reactivity of the aldehyde, although it may slightly modulate reaction rates.

| Reaction Type | Reagent | Key Influencing Factors | Typical Product | Reference |

| C-H Arylation | Iodoarenes, Pd(OAc)₂ | Electronic directing effect of C3-CHO; Steric hindrance at positions near substituents. | C4-arylated indole | nih.govacs.org |

| Condensation | Primary Amines | Nucleophilic attack at the electrophilic aldehyde carbon. | C3-imine (Schiff base) | ekb.eg |

| Reduction | NaBH₄, LiAlH₄ | Nucleophilic hydride attack at the aldehyde carbon. | (1-Hexyl-1H-indol-3-yl)methanol | ekb.eg |

Designing Derivatives for Tunable Chemical Properties

The structure of 1-hexyl-1H-indole-3-carbaldehyde serves as a versatile scaffold for designing new molecules with fine-tuned chemical properties. By systematically modifying the N1-alkyl chain, the C3-carbaldehyde, or the indole ring itself, chemists can modulate characteristics such as solubility, electronic properties, and reactivity.

Modifying the N1-Alkyl Chain:

Solubility and Lipophilicity: The hexyl group imparts significant lipophilicity. This can be tuned by either shortening the chain (e.g., to methyl or ethyl) to increase polarity or by introducing functional groups (e.g., ethers, amines) into the chain to enhance solubility in polar solvents. acs.org

Steric Control: The steric profile can be altered by using branched alkyl chains (e.g., isohexyl, tert-butyl) at the N1 position. This could be used to direct reactions away from the N1/C2/C7 face of the molecule with greater efficacy.

Modifying the C3-Carbaldehyde Group:

Reactivity: The aldehyde is a gateway to a vast number of other functional groups. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into imines, oximes, hydrazones, and alkenes (via Wittig or Horner-Wadsworth-Emmons reactions). ekb.egwikipedia.org Each new functional group imparts a distinct set of chemical properties and potential for further reactions. For example, converting the aldehyde to a cyano group would change the electronic effect from strongly withdrawing to moderately withdrawing and provide a handle for different types of transformations.

Modifying the Indole Ring:

By combining these strategies, a diverse library of derivatives can be synthesized from the 1-hexyl-1H-indole-3-carbaldehyde template, each designed to possess a specific set of chemical properties for applications in materials science, catalysis, or medicinal chemistry.

Advanced Research Applications and Utility in Chemical Science

Enabling Scaffold for the Construction of Complex Organic Architectures

1-Hexyl-1H-indole-3-carbaldehyde serves as a fundamental building block for the creation of intricate organic structures. The indole (B1671886) core is a privileged scaffold in medicinal chemistry, and the hexyl group at the N-1 position enhances its lipophilicity, which can be crucial for biological interactions. The C-3 carbaldehyde group is a versatile functional handle that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. ekb.egresearchgate.net This reactivity allows for the elaboration of the indole core into more complex, polycyclic systems.

Researchers have utilized 1-hexyl-1H-indole-3-carbaldehyde in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to generate complex products. nih.govresearchgate.net These reactions are highly valued for their atom economy and ability to rapidly build molecular diversity. The aldehyde functionality of 1-hexyl-1H-indole-3-carbaldehyde is key to its utility in MCRs, enabling the synthesis of diverse heterocyclic compounds such as pyrimidine (B1678525) and triazole derivatives. nih.gov

The compound's utility as a scaffold is further demonstrated in its use in palladium-catalyzed C-H functionalization reactions. These modern synthetic methods allow for the direct modification of the indole ring, providing access to a wide range of substituted indole derivatives that would be difficult to prepare using traditional methods. acs.org

Intermediates in the Synthesis of Diverse Indole Alkaloid Classes

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. 1H-Indole-3-carboxaldehyde and its derivatives, including the 1-hexyl substituted version, are crucial intermediates in the synthesis of these important molecules. ekb.egresearchgate.netresearchgate.netekb.eg The aldehyde group can be readily converted into other functional groups necessary for the construction of the complex ring systems found in many indole alkaloids.

For example, the aldehyde can undergo condensation reactions with various amines to form Schiff bases, which can then be further elaborated. researchgate.net It can also be reduced to an alcohol or oxidized to a carboxylic acid, providing entry into different synthetic pathways. The versatility of the aldehyde group makes 1-hexyl-1H-indole-3-carbaldehyde a valuable precursor for the synthesis of a wide array of biologically active compounds. ekb.egresearchgate.net

Precursors for Material Science Applications (e.g., Nanoparticles, Covalent Organic Frameworks)

The unique electronic and structural properties of the indole ring system make 1-hexyl-1H-indole-3-carbaldehyde a promising precursor for advanced materials. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. mdpi.com The aldehyde functionality of 1-hexyl-1H-indole-3-carbaldehyde can be used in the Schiff base condensation reactions that are often employed to construct the porous networks of COFs. The incorporation of the indole moiety can impart specific photophysical or electronic properties to the resulting framework.

Furthermore, this compound can be involved in the synthesis or functionalization of nanoparticles. For instance, the aldehyde group can be used to anchor the molecule to the surface of nanoparticles, thereby modifying their properties. Research has shown the coupling of COFs with nanoparticles like CuFeS2 to create hybrid materials with unique electronic and photophysical properties, where the framework can influence electron and energy transfer processes. rsc.org

Development of Novel Reagents and Catalytic Systems

The reactivity of 1-hexyl-1H-indole-3-carbaldehyde allows for its use in the development of new chemical tools. For example, it can be a substrate in palladium-catalyzed reactions aimed at developing new methods for C-H bond functionalization. acs.orgacs.org By studying the reactivity of this and related molecules, chemists can develop more efficient and selective catalysts for a wide range of chemical transformations.

The indole scaffold itself can be part of a ligand system for transition metal catalysts. The nitrogen atom of the indole ring and the oxygen atom of the aldehyde group can potentially coordinate to a metal center, influencing the catalyst's activity and selectivity.

Probing Molecular Recognition and Binding Affinity in Chemical Systems

Understanding how molecules interact with each other is fundamental to many areas of chemistry and biology. Indole derivatives are known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net The 1-hexyl-1H-indole-3-carbaldehyde molecule can be used as a probe to study these interactions in various chemical and biological systems.

For instance, biotinylated indoles have been developed as chemical probes to detect and study indole-binding proteins. researchgate.net While this specific research did not use the 1-hexyl derivative, it highlights the potential of functionalized indoles in this area. The hexyl group could be used to tune the probe's properties, such as its solubility or its affinity for specific binding sites. Furthermore, indole derivatives have been used to develop covalent probes for mapping receptor sites, such as the cannabinoid 1 receptor, where substitutions on the indole ring significantly impact binding affinity. acs.org

Future Outlook and Emerging Research Directions

Advancements in Sustainable and Green Synthesis of N1-Substituted Indole-3-carbaldehydes

The chemical industry's growing emphasis on environmental responsibility is driving a paradigm shift towards sustainable and green synthetic methods. For the synthesis of N1-substituted indole-3-carbaldehydes, this translates to the adoption of eco-friendly reaction media, catalysts, and energy sources.

Recent advancements have highlighted the use of water and polyethylene (B3416737) glycol (PEG) as viable green solvents, minimizing the reliance on volatile and often toxic organic solvents. researchgate.net For instance, the synthesis of 3-substituted indoles has been successfully achieved in water using a copper(II) sulfonato salen complex, with additives like potassium dihydrogen phosphate (B84403) (KH2PO4) enhancing reaction efficiency and selectivity. rsc.org Similarly, PEG-400 has been employed as both a solvent and a co-ligand in copper(II)-catalyzed three-component reactions to produce 3-indole derivatives. rsc.org

Microwave-assisted synthesis is another green technique gaining traction, often leading to significantly reduced reaction times and improved yields. tandfonline.com The use of catalysts like zinc-L-proline complex under microwave irradiation exemplifies this approach for creating indol-3-yl-4H-pyran derivatives from indole-3-carbaldehyde. ajol.info Furthermore, photochemical methods, which utilize light as a clean energy source, are being explored for C-H functionalization reactions to produce indole-3-carbaldehydes. acs.org The development of biocatalysis, leveraging enzymes for specific transformations, also holds immense promise for the green synthesis of indole (B1671886) alkaloids and their derivatives. nih.govresearchgate.net These enzymatic reactions often proceed under mild conditions with high selectivity, offering a sustainable alternative to traditional chemical methods. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize organic synthesis by enabling predictive reaction design and optimization. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy.

For the synthesis of N1-substituted indole-3-carbaldehydes, ML models are being developed to predict the enantioselectivity of reactions, a crucial aspect for the synthesis of chiral molecules. researchgate.netresearchgate.net For example, ML algorithms like random forests have shown remarkable success in predicting the enantioselectivity of reactions catalyzed by chiral phosphoric acids for the synthesis of naphthyl-indole scaffolds. researchgate.net By inputting molecular descriptors of reactants and catalysts, these models can guide chemists in selecting the optimal conditions to achieve a desired stereochemical outcome. researchgate.net

Furthermore, ML is being applied to predict the outcomes of complex reactions, including those involving C-H activation of indoles. francis-press.com By constructing databases of reactions and employing algorithms such as random forest, k-nearest neighbors, and neural networks, researchers can predict energy barriers and selectivity, thus guiding experimental efforts. francis-press.com Some advanced models, like Reactron, can even predict reaction mechanisms by tracking electron movements, offering unprecedented insight into complex transformations like the Nenitzescu indole synthesis. arxiv.org This predictive power accelerates the discovery of novel reactions and optimizes existing ones, saving time and resources.

High-Throughput Screening Methodologies for Derivatization Libraries

The demand for diverse libraries of indole derivatives for drug discovery and materials science has spurred the development of high-throughput screening (HTS) methodologies. These techniques allow for the rapid synthesis and evaluation of thousands of compounds, dramatically accelerating the pace of research.

A key innovation in this area is the use of automated, miniaturized synthesis platforms. nih.govrsc.orgresearchgate.net Acoustic droplet ejection (ADE) technology, for instance, enables the precise transfer of nanoliter volumes of reagents, allowing for reactions to be carried out on a nanomole scale in high-density formats like 384- or 1536-well plates. nih.govrsc.orgresearchgate.netrug.nl This miniaturization not only conserves valuable starting materials but also significantly reduces waste, aligning with the principles of green chemistry. rsc.orgresearchgate.net

These automated platforms have been successfully employed to generate large libraries of indole derivatives through multicomponent reactions like the Ugi reaction combined with the Fischer indole synthesis. nih.govrsc.orgresearchgate.net The ability to rapidly screen a vast number of building blocks and reaction conditions provides a wealth of data that can be analyzed to understand reaction scope and limitations, which was previously impractical. nih.govrsc.org The resulting libraries of compounds are then readily available for biological screening, facilitating the discovery of new bioactive molecules. nih.govepa.gov

In-depth Mechanistic Elucidation of Complex Reaction Pathways

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis and functionalization of N1-substituted indole-3-carbaldehydes, researchers are employing a combination of experimental and computational techniques to unravel complex reaction pathways.

For instance, in the context of regioselective alkylations of indoles, control experiments and Density Functional Theory (DFT) studies have been used to elucidate the kinetic and thermodynamic factors governing the selectivity between N1 and C6-alkylation. nih.govacs.org These studies have revealed that N1-alkylation is often the kinetically favored process, while C6-alkylation can be the thermodynamically more stable outcome. nih.govthieme-connect.comresearchgate.net Such insights are invaluable for rationally designing reaction conditions to favor the desired isomer. nih.gov

Spectroscopic techniques, such as NMR and mass spectrometry, are instrumental in identifying reaction intermediates, providing direct evidence for proposed mechanistic pathways. Isotope labeling studies can further clarify the movement of atoms during a reaction. The combination of these experimental probes with computational modeling allows for a detailed picture of the transition states and energy profiles of a reaction, guiding the development of more efficient and selective catalysts and reaction conditions.

Expanding the Scope of Functionalization Strategies to New Indole Positions and Substituents

While the C3 position of the indole ring is traditionally the most reactive, there is a growing interest in developing methods to functionalize other positions of the indole nucleus, as well as introducing a wider variety of substituents. This expansion of synthetic capabilities opens up new avenues for creating novel indole derivatives with unique properties.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying the indole core at positions that are otherwise difficult to access. rsc.org Elegant methodologies have been developed for the site-selective functionalization of the C2, C4, C5, C6, and C7 positions. rsc.orgnih.govnih.gov This is often achieved through the use of directing groups attached to the indole nitrogen, which guide the metal catalyst to a specific C-H bond. nih.govacs.org For example, different directing groups can steer palladium and copper catalysts to achieve arylation at the C7 and C6 positions, respectively. nih.govacs.org

Furthermore, research is focused on expanding the types of functional groups that can be introduced onto the indole ring. Beyond simple alkyl and aryl groups, methods for acylation, alkenylation, alkynylation, borylation, and amidation are being developed. rsc.org The ability to install a diverse range of substituents at various positions on the indole scaffold is critical for fine-tuning the electronic and steric properties of the resulting molecules, which is essential for applications in drug design and materials science. acs.orgmdpi.com

Q & A

Q. What are the established synthetic routes for 1-hexyl-1H-indole-3-carbaldehyde, and what are the critical reaction conditions?

The synthesis typically involves two key steps:

- Step 1 : Formation of the indole-3-carbaldehyde core via the Vilsmeier-Haack reaction. A mixture of POCl₃ and DMF is stirred with 1H-indole derivatives at 80°C for 15 minutes, followed by hydrolysis with NaOH to yield the aldehyde .

- Step 2 : Hexylation at the N1 position. Sodium hydride in DMF is used to deprotonate the indole, followed by reaction with 1-bromohexane (or a similar alkylating agent) at room temperature for 16 hours. Purification involves liquid-liquid extraction and solvent evaporation .

Critical Conditions : Anhydrous DMF, controlled temperature (0–25°C for alkylation), and inert atmosphere (N₂) to prevent side reactions.

Q. What analytical techniques are most reliable for characterizing 1-hexyl-1H-indole-3-carbaldehyde?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and hexyl chain integration (e.g., methylene protons at δ 1.2–1.5 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the indole ring and orientation of the hexyl chain .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₅H₁₉NO, [M+H]⁺ = 230.1545) .

Q. How does the hexyl substituent influence the compound’s reactivity in common indole reactions?

The hexyl group:

- Steric Effects : Hinders electrophilic substitution at the C2 position, directing reactivity to C5 or C6.

- Electronic Effects : The electron-donating alkyl chain slightly activates the indole ring for nucleophilic additions at the aldehyde group.

Example: In Knoevenagel condensations, the aldehyde reacts efficiently with active methylene compounds (e.g., malononitrile) under mild basic conditions .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of 1-hexyl-1H-indole-3-carbaldehyde?

- AutoDock4 : Utilizes Lamarckian genetic algorithms to model ligand-receptor interactions. The aldehyde group often forms hydrogen bonds with catalytic residues (e.g., in enzyme active sites), while the hexyl chain contributes to hydrophobic binding .

- Docking Workflow :

- Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

- Define the receptor’s flexible residues (e.g., using SHELX-refined crystal structures ).

- Run 100 docking simulations, cluster results by RMSD ≤ 2.0 Å, and analyze binding energies (ΔG ≤ −7 kcal/mol suggests strong affinity) .

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

Case Study : Discrepancies in alkylation yields (40% vs. 70%) may arise from:

- Impurity in Reagents : Trace water in DMF quenches NaH; use Karl Fischer titration to verify solvent dryness .

- Kinetic vs. Thermodynamic Control : Higher temperatures (50°C) favor N1-alkylation over C3 side reactions. Monitor reaction progress via TLC (hexane:EtOAc 4:1) .

Mitigation : Optimize stoichiometry (1.2:1 alkylating agent:indole) and use phase-transfer catalysts (e.g., TBAB) for heterogeneous mixtures .

Q. What strategies are effective for analyzing the compound’s role in indole-based signaling pathways?

- Biosensor Assays : Fuse GFP to indole-responsive promoters (e.g., in E. coli quorum-sensing systems) and measure fluorescence intensity upon treatment .

- Metabolomics : Use LC-MS/MS to track downstream metabolites (e.g., hexyl-indole glycosides) in plant or microbial models .

- Competitive Inhibition Studies : Compare IC₅₀ values of 1-hexyl-1H-indole-3-carbaldehyde and natural indoles (e.g., auxin analogs) in enzyme assays .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products